molecular formula C9H10BrFN2O B8413886 2-amino-3-bromo-N-ethyl-4-fluorobenzamide

2-amino-3-bromo-N-ethyl-4-fluorobenzamide

Cat. No. B8413886
M. Wt: 261.09 g/mol
InChI Key: NOLRVCUGLYABMS-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (HATU; Aldrich; 5.36 g, 14.10 mmol) was added to a mixture of 2-amino-3-bromo-4-fluorobenzoic acid (Example 719; 3.00 g, 12.82 mmol), ethylamine (2.0 M in MeOH; Aldrich; 7.05 mL, 14.10 mmol), and TEA (2.68 mL, 19.23 mmol) in a mixture of DMF (10 mL) and DCM (10.00 mL), and the resulting solution was stirred at 23° C. for 17 h. The reaction mixture was then diluted with DCM (100 mL), and the resulting solution was sequentially washed with water (2×80 mL), 0.5 N aqueous NaOH (50 mL), and brine (50 mL), then concentrated in vacuo. The residue was chromatographically purified (silica gel, 0-60% EtOAc/hexanes) to yield 2-amino-3-bromo-N-ethyl-4-fluorobenzamide (2.59 g, 9.92 mmol, 77% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.39 (1H, t, J=4.5 Hz), 7.59 (1H, dd, J=8.8, 6.3 Hz), 6.86 (2H, br. s.), 6.57 (1H, t, J=8.5 Hz), 3.20-3.29 (2H, m), 1.11 (3H, t, J=7.2 Hz). 19F NMR (376 MHz, DMSO-d6) δ ppm −101.26 (1F, s). m/z (ESI, +ve) 260.9/262.9 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.68 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C(O[N:9]1N=N[C:11]2C=CC=N[C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[NH2:25][C:26]1[C:34]([Br:35])=[C:33]([F:36])[CH:32]=[CH:31][C:27]=1[C:28]([OH:30])=O.C(N)C>CN(C=O)C.C(Cl)Cl>[NH2:25][C:26]1[C:34]([Br:35])=[C:33]([F:36])[CH:32]=[CH:31][C:27]=1[C:28]([NH:9][CH2:10][CH3:11])=[O:30] |f:0.1|

Inputs

Step One
Name
Quantity
5.36 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1Br)F
Name
Quantity
7.05 mL
Type
reactant
Smiles
C(C)N
Name
TEA
Quantity
2.68 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 23° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was sequentially washed with water (2×80 mL), 0.5 N aqueous NaOH (50 mL), and brine (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographically purified (silica gel, 0-60% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC1=C(C(=O)NCC)C=CC(=C1Br)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.92 mmol
AMOUNT: MASS 2.59 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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